

An In-depth Technical Guide to the Chemical Properties of Chlorocycloheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorocycloheptane*

Cat. No.: *B1583793*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **chlorocycloheptane**. The information is curated for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate or building block. This document summarizes key quantitative data, outlines a representative experimental protocol for its synthesis, and provides visualizations of chemical workflows.

General and Structural Information

Chlorocycloheptane, also known as cycloheptyl chloride, is a cyclic alkyl halide. Structurally, it consists of a seven-membered carbon ring where one hydrogen atom is substituted by a chlorine atom.^{[1][2]} This substitution imparts specific reactivity to the otherwise relatively inert cycloalkane ring, making it a useful intermediate in organic synthesis.

Identifier	Value	Source(s)
IUPAC Name	chlorocycloheptane	[2] [3]
Synonyms	Cycloheptyl chloride, Cycloheptane, chloro-	[1] [2] [4]
CAS Number	2453-46-5	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₃ Cl	[1] [2] [4]
SMILES	CIC1CCCCC1	[1]
InChI Key	KMJSGLZXFSANB- UHFFFAOYSA-N	[1] [2]

Physicochemical Properties

The physicochemical data for **chlorocycloheptane** is summarized below. It is important to note that while some properties are well-documented, others have limited available data in the public literature.

Property	Value	Unit	Source(s)
Molecular Weight	132.63	g/mol	[1] [2] [3] [4]
Boiling Point	175	°C	[4]
Purity	>96.0% (GC)	%	[4]
Sensitivity	Air sensitive	-	[4]
LogP oct/wat	3.2 (Computed)	-	[1]
Water Solubility (log ₁₀ WS)	-3.4 (Computed)	mol/L	[1]
Kovats Retention Index	1069 / 1026 (Non-polar column)	-	[3] [5]

Note: Some sources indicate that data for melting point and density are not available.[\[6\]](#)

Reactivity and Stability

Chlorocycloheptane's reactivity is primarily dictated by the carbon-chlorine bond. As a secondary alkyl halide, it can undergo nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. The choice of solvent, nucleophile/base, and temperature will significantly influence the reaction pathway.

The compound is classified as a flammable liquid and vapor.[\[3\]](#)[\[4\]](#) It is sensitive to air and should be handled and stored accordingly.[\[4\]](#) It is incompatible with strong oxidizing agents and strong bases.[\[7\]](#)

Safety and Hazard Information

According to the Globally Harmonized System (GHS), **chlorocycloheptane** is classified as a flammable liquid.[\[3\]](#)[\[4\]](#)

- GHS Pictogram: GHS02 (Flame)[\[4\]](#)
- Signal Word: Warning[\[3\]](#)[\[4\]](#)
- Hazard Statement: H226 - Flammable liquid and vapor[\[3\]](#)[\[4\]](#)
- Precautionary Statements: Include P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P370+P378 (In case of fire: Use appropriate media to extinguish).[\[3\]](#)[\[4\]](#)

Standard laboratory safety protocols, including the use of a chemical fume hood and appropriate personal protective equipment (PPE), should be strictly followed when handling this compound.

Representative Experimental Protocol: Synthesis of Chlorocycloheptane

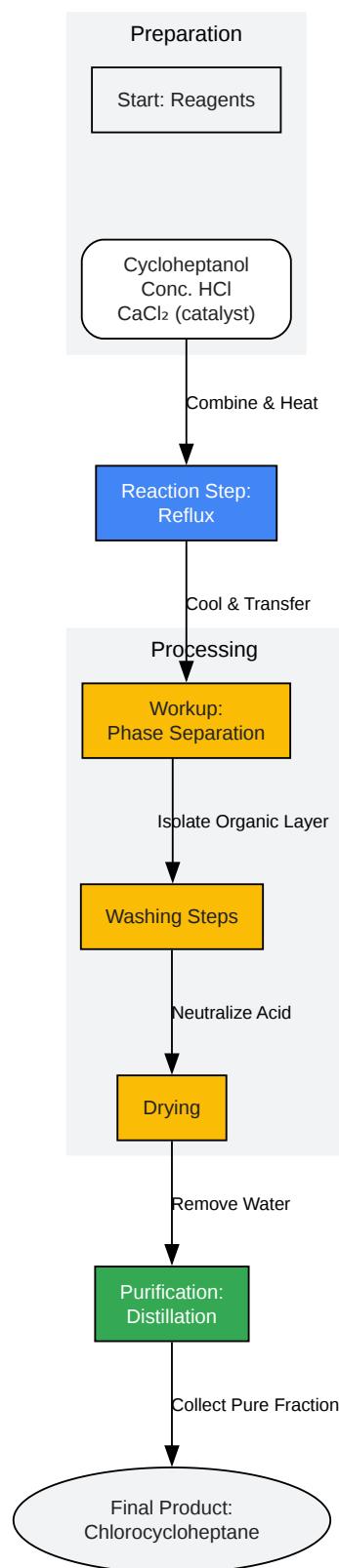
A detailed experimental protocol for the synthesis of **chlorocycloheptane** is not readily available in the cited literature. However, a representative procedure can be adapted from the synthesis of chlorocyclohexane from cyclohexanol, a structurally similar secondary alcohol.[\[8\]](#)

[9][10] This S_N1 reaction involves the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked by a chloride ion.

Reaction: $C_7H_{13}OH + HCl \rightarrow C_7H_{13}Cl + H_2O$ (Cycloheptanol to **Chlorocycloheptane**)

Materials:

- Cycloheptanol
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Calcium Chloride ($CaCl_2$) or Zinc Chloride ($ZnCl_2$) (as a catalyst)
- Saturated Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate
- Separatory Funnel, Reflux Apparatus, Distillation Apparatus


Methodology:

- Reaction Setup: In a round-bottom flask, combine cycloheptanol, concentrated hydrochloric acid, and a catalytic amount of anhydrous calcium chloride or zinc chloride.[8] The acid is typically used in excess.
- Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for a specified period. The heat increases the reaction rate.
- Workup & Separation: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing **chlorocycloheptane** will separate from the aqueous layer.
- Washing: Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water.
- Purification: Decant the dried liquid and purify by distillation to obtain the final **chlorocycloheptane** product.

Disclaimer: This is a generalized protocol adapted from similar syntheses. Researchers should consult relevant literature and perform appropriate risk assessments before conducting any experiment.

Visualizations

As a simple alkyl halide, **chlorocycloheptane** is not involved in complex biological signaling pathways. The following diagram illustrates a logical workflow for the representative synthesis described in Section 5.0.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **chlorocycloheptane** from cycloheptanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlorocycloheptane (CAS 2453-46-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Chlorocycloheptane [webbook.nist.gov]
- 3. Chlorocycloheptane | C7H13Cl | CID 75562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Chlorocycloheptane [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. fishersci.com [fishersci.com]
- 8. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Chlorocycloheptane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583793#chlorocycloheptane-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com